

Application Notes and Protocols for In Vivo Imaging with Proparacaine Hydrochloride

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Compound of Interest

Compound Name: *Proparacaine Hydrochloride*

Cat. No.: *B1679621*

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Introduction

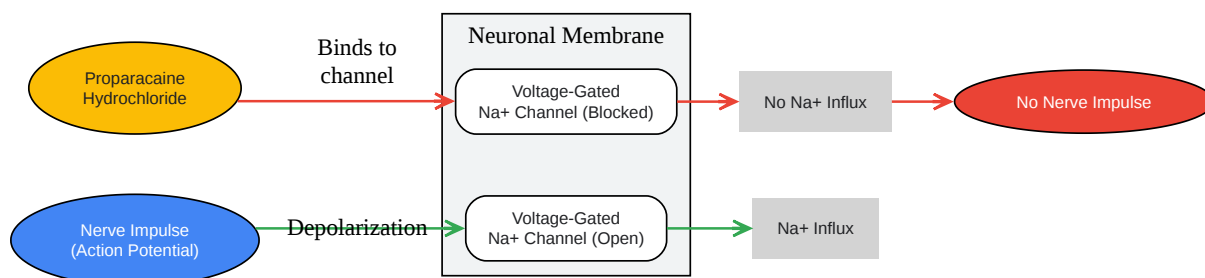
Proparacaine hydrochloride is a rapidly acting topical anesthetic commonly used in ophthalmic procedures to numb the surface of the eye.[1] Its primary mechanism of action involves the blockage of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses, leading to a temporary loss of sensation.[2][3] This property makes it an invaluable tool for various in vivo imaging techniques of the eye, as it minimizes discomfort and movement artifacts in conscious or lightly anesthetized subjects, thereby enabling high-resolution and stable image acquisition of ocular structures, particularly the cornea.

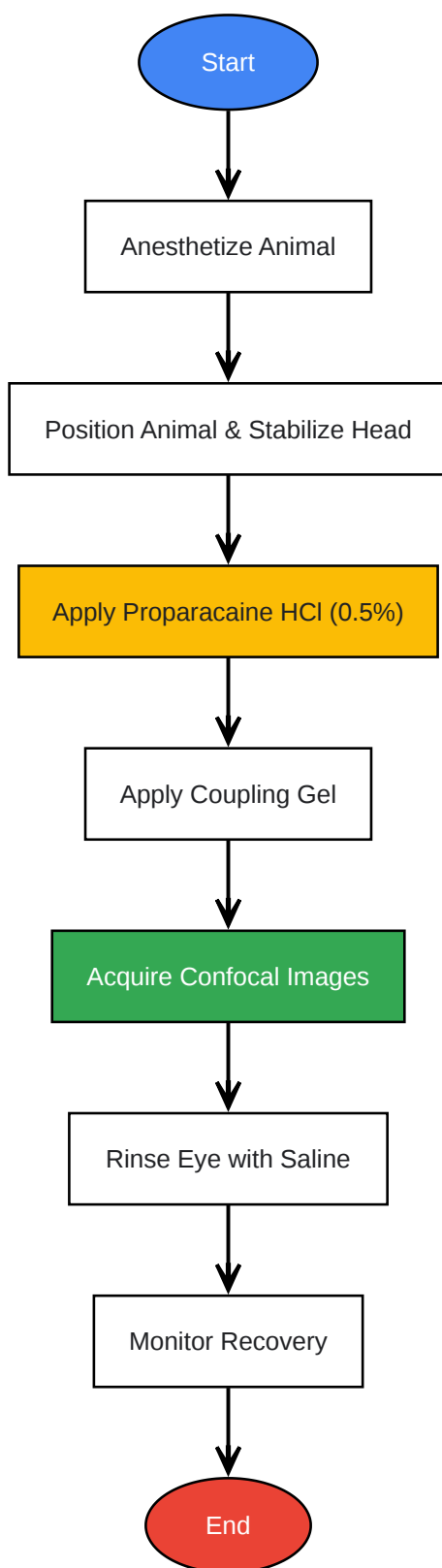
These application notes provide an overview of the use of **proparacaine hydrochloride** in conjunction with common in vivo imaging modalities, including relevant quantitative data on its effects and detailed experimental protocols.

Mechanism of Action

Proparacaine hydrochloride exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels on the neuronal membrane.[1][4] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[2][3] The interruption of nerve

signal transmission results in a localized anesthetic effect. The onset of anesthesia is rapid, typically within 20-30 seconds, and the duration is approximately 10-20 minutes.[5][6]





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